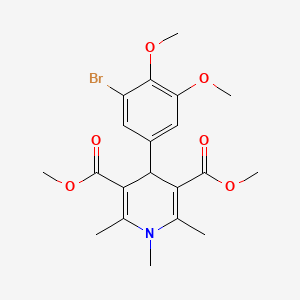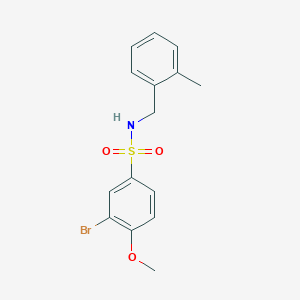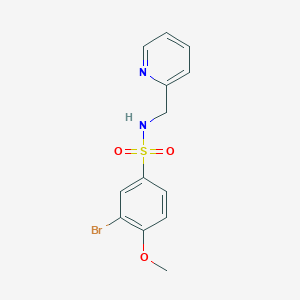
3-bromo-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzenesulfonamide
説明
3-bromo-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been widely used in scientific research for its ability to inhibit certain enzymes and proteins.
作用機序
The mechanism of action of 3-bromo-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzenesulfonamide involves the binding of the compound to the active site of the target enzyme or protein. This binding results in the inhibition of the enzyme or protein activity, leading to a decrease in the physiological function that is regulated by the enzyme or protein.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme or protein that is inhibited. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can affect the acid-base balance in the body. Inhibition of CK2 can lead to a decrease in cell growth and proliferation, which can have implications in cancer research.
実験室実験の利点と制限
One advantage of using 3-bromo-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzenesulfonamide in lab experiments is its specificity towards certain enzymes and proteins. This allows researchers to study the effects of inhibiting these specific targets without affecting other physiological processes. However, one limitation of using this compound is its potential toxicity, which can affect the viability of cells or organisms in lab experiments.
将来の方向性
There are several future directions for the use of 3-bromo-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzenesulfonamide in scientific research. One direction is to study its potential as a therapeutic agent in the treatment of diseases that are associated with the activity of the target enzymes or proteins. Another direction is to develop more specific inhibitors that can target these enzymes or proteins with higher selectivity and potency. Additionally, the use of this compound can be expanded to study the role of these enzymes or proteins in other physiological processes.
科学的研究の応用
3-bromo-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzenesulfonamide has been extensively used in scientific research as a tool to inhibit certain enzymes and proteins. It has been found to be effective in inhibiting the activity of carbonic anhydrase, a zinc-containing enzyme that plays a key role in various physiological processes. This compound has also been used to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
特性
IUPAC Name |
3-bromo-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO4S/c1-20-13-6-4-10(8-11(13)15)22(18,19)17-12-7-9(16)3-5-14(12)21-2/h3-8,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYADBFUXVFEUTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-ethoxy-6-methyl-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3450454.png)
![5-(3,4-dimethylphenyl)-6-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3450470.png)
![N-(3-chloro-4-fluorophenyl)-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3450491.png)

![ethyl 5-{[(2,4-dimethoxyphenyl)amino]carbonyl}-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B3450495.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3450504.png)
![4-({[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B3450518.png)
![N-(2,5-dichlorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3450520.png)

![3-bromo-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3450533.png)
![3-bromo-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B3450537.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B3450543.png)
![4-chloro-N-[2-(4-morpholinyl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B3450550.png)